molecular formula C17H16ClNO4S2 B2436845 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034485-33-9

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2436845
CAS No.: 2034485-33-9
M. Wt: 397.89
InChI Key: KAXMBPWGBRAFLH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a furan ring, a thiophene ring, and a sulfonamide group

Properties

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-12-13(18)5-2-6-14(12)25(21,22)19-11-17(20,15-7-3-9-23-15)16-8-4-10-24-16/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXMBPWGBRAFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, including cyclization reactions.

    Coupling reactions: The furan and thiophene intermediates are then coupled with a suitable chloro-substituted benzenesulfonamide under specific conditions, often using catalysts such as palladium or nickel.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to form a hydrogen-substituted compound.

    Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development
This compound serves as a promising lead in drug discovery, particularly for targeting specific enzymes or receptors involved in various diseases. Its structural features can be optimized to enhance biological activity and selectivity. Research indicates that compounds containing thiophene and furan rings often exhibit notable biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity
Compounds similar to 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide have demonstrated efficacy against a variety of bacterial strains. For example, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli ranging from 20 to 70 µM . The unique dual heterocyclic structure may enhance this activity.

Anticancer Properties
The compound's mechanism of action may involve enzyme inhibition and modulation of cellular signaling pathways, which are critical in cancer progression. Preliminary studies suggest that derivatives of this compound could influence cell proliferation and survival rates in cancer cells .

Organic Synthesis

Versatile Intermediate
In organic synthesis, this compound acts as a versatile intermediate for creating more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it an attractive building block for synthesizing new compounds with desired properties .

Synthetic Routes
The synthesis typically involves multi-step organic reactions, starting from commercially available furan and thiophene derivatives. Key steps include the formation of intermediates through reactions under basic conditions followed by hydroxylation and sulfonation to achieve the final structure .

Materials Science

Development of Novel Materials
The unique structural characteristics of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its potential applications in nanotechnology and electronics are being explored due to its unique electronic properties imparted by the furan and thiophene rings .

Antimicrobial Efficacy

A study focused on structurally related compounds showed significant antibacterial activity against various pathogens. The dual heterocyclic structure is believed to enhance antimicrobial effectiveness, potentially leading to new therapeutic agents .

Cytotoxicity Testing

In vitro assays have been conducted to assess the cytotoxicity of related compounds. Results indicated low cytotoxicity with CC50 values exceeding 100 µM in Vero and MDCK cells, suggesting a favorable safety profile while maintaining efficacy against pathogens .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-(furan-2-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide: Lacks the thiophene ring.

    3-chloro-N-(2-(thiophen-2-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide: Lacks the furan ring.

    3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.

Uniqueness

The presence of both furan and thiophene rings, along with the hydroxyl and sulfonamide groups, makes 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data and research findings.

The molecular formula of this compound is C17H16ClNO4SC_{17}H_{16}ClNO_4S, with a molecular weight of approximately 397.9 g/mol. The compound contains a sulfonamide group, which is known for its biological significance in medicinal chemistry.

PropertyValue
Molecular FormulaC17H16ClNO4S
Molecular Weight397.9 g/mol
CAS Number2034397-50-5

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance, compounds containing the furan and thiophene moieties have been shown to possess activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentrations (MICs) for related compounds suggest that the presence of the sulfonamide group enhances antibacterial effectiveness. Comparative studies show that derivatives exhibit MIC values ranging from 20–70 µM against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been widely documented. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For example, studies have shown that similar compounds can inhibit key enzymes involved in DNA synthesis and repair pathways .

Recent investigations into the mechanism of action suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can bind to enzymes, inhibiting their function and disrupting metabolic pathways.
  • Receptor Interaction : The furan and thiophene rings may interact with cell surface receptors, modulating signaling pathways that control cell growth and survival.
  • DNA Interaction : The compound may also intercalate into DNA or inhibit topoisomerases, leading to reduced proliferation of cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited an MIC of 30 µM against Staphylococcus aureus, indicating promising antibacterial properties .
  • Cancer Cell Studies : In vitro studies showed that similar sulfonamide derivatives led to a significant decrease in cell viability in breast cancer cell lines, with IC50 values around 25 µM .

Q & A

Basic Research Questions

Q. What are the critical functional groups in 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide, and how do they influence its reactivity?

  • Answer: The compound contains a sulfonamide core (-SO₂NH-), a chloro-substituted benzene ring, a hydroxyl group, and dual heterocyclic systems (furan and thiophene). The sulfonamide group enables hydrogen bonding with biological targets, while the chloro and methyl groups on the benzene ring enhance electrophilicity. The hydroxyl group participates in oxidation reactions, and the furan/thiophene rings contribute π-π stacking interactions. Reactivity can be predicted using Hammett constants for substituent effects and frontier molecular orbital analysis .

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

  • Answer: A combination of 1H/13C NMR (in deuterated DMSO or CDCl₃), FT-IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) is recommended. For spatial arrangement, 2D NMR (COSY, HSQC) resolves coupling between the hydroxyethyl group and heterocycles. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. What is a standard laboratory-scale synthesis route for this compound?

  • Answer: A three-step approach:

Intermediate formation : React 2-methylbenzenesulfonyl chloride with 2-amino-2-(furan-2-yl)-2-hydroxyethylthiophene under basic conditions (e.g., K₂CO₃ in THF).

Chlorination : Treat the intermediate with PCl₅ in dry DCM at 0–5°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Yields typically range from 40–60%, with purity >95% confirmed by HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to bacterial dihydropteroate synthase (DHPS)?

  • Answer: Perform molecular docking (AutoDock Vina) using the DHPS crystal structure (PDB: 1AJ0). Apply the Colle-Salvetti correlation-energy functional (LSDA/6-31G*) for electron density calculations to model sulfonamide-enzyme interactions. Validate with MD simulations (AMBER) to assess binding stability. Studies show the chloro and methyl groups enhance hydrophobic interactions with the pterin-binding pocket .

Q. What experimental strategies resolve contradictions between in vitro enzyme inhibition and poor cellular activity?

  • Answer:

  • Membrane permeability assay : Use Caco-2 cell monolayers with LC-MS quantification to evaluate passive diffusion.
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify rapid degradation.
  • Prodrug modification : Introduce acetyl-protected hydroxyl groups to improve bioavailability, followed by enzymatic cleavage studies .

Q. How does stereochemistry at the hydroxyethyl carbon affect biological activity?

  • Answer: The (R)-enantiomer shows 3–5× higher antimicrobial activity than the (S)-form due to better fit in DHPS’s chiral pocket. Use chiral HPLC (Chiralpak IC column) or enzymatic resolution (lipase-mediated kinetic separation) to isolate enantiomers. Circular dichroism (CD) confirms absolute configuration .

Q. What degradation pathways dominate under accelerated stability conditions (40°C/75% RH)?

  • Answer: Primary degradation pathways include:

  • Hydrolysis : Sulfonamide cleavage in acidic/basic conditions (pH <3 or >10).
  • Oxidation : Hydroxyl → ketone conversion (confirmed by LC-MS/MS).
  • Photodegradation : Thiophene ring opening under UV light (λ = 254 nm). Quantify using stability-indicating HPLC (Phenomenex Luna C18, 0.1% TFA in water/acetonitrile) .

Q. Which substituent modifications improve solubility without reducing potency?

  • Answer:

  • PEGylation : Introduce polyethylene glycol (PEG-500) at the hydroxyl group.
  • Salt formation : Prepare sodium or meglumine salts of the sulfonamide.
  • Heterocycle replacement : Substitute thiophene with pyridine-N-oxide (logP reduction from 3.2 to 1.8). Maintain IC50 < 50 nM in DHPS assays .

Methodological Tables

Property Analytical Method Conditions/Parameters
LogPShake-flask HPLCOctanol/water partition, Phenomenex Kinetex C18
Thermal stabilityTGA-DSC10°C/min, N₂ atmosphere
Enantiomeric excessChiral HPLCChiralpak IC, hexane:isopropanol (90:10), 1 mL/min
Degradation kineticsForced degradation LC-MS0.1 M HCl/NaOH, 40°C, 24h

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